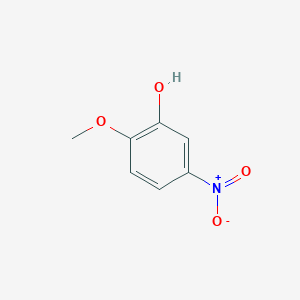![molecular formula C18H12O B041569 3-Hydroxybenz[a]anthracene CAS No. 4834-35-9](/img/structure/B41569.png)
3-Hydroxybenz[a]anthracene
Vue d'ensemble
Description
3-Hydroxybenz[a]anthracene is a derivative of the most potent carcinogenic hydrocarbon, 7,12-Dimethylbenz[a]anthracene . It’s a highly potent carcinogen that is activated by microsomal enzymes to a diol epoxide metabolite that binds covalently to DNA in mammalian cells, leading ultimately to tumor induction .
Molecular Structure Analysis
The molecular formula of 3-Hydroxybenz[a]anthracene is C18H12O . The molecular weight is 244.3 g/mol . The IUPAC name is benzo[a]anthracen-3-ol . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
3-Hydroxybenz[a]anthracene: is a derivative of anthracene, a compound known for its photophysical properties. In OLEDs, anthracene derivatives are utilized as blue light emitters due to their extended aromatic and conjugated π-system . The hydroxy group in 3-Hydroxybenz[a]anthracene could potentially enhance the solubility and processability of the material, making it suitable for use in OLEDs where high purity and controlled deposition are crucial.
Organic Field-Effect Transistors (OFETs)
Anthracene derivatives exhibit strong intermolecular interactions and high air stability, which are beneficial for OFET applications . The presence of a hydroxy group in 3-Hydroxybenz[a]anthracene may influence the charge mobility and stability of the OFETs, potentially leading to improved device performance.
Polymeric Materials
The incorporation of 3-Hydroxybenz[a]anthracene into polymeric networks can lead to materials that display fluorescence when damaged . This property is particularly useful in the development of self-reporting materials for structural health monitoring, where the material itself can indicate areas of damage or stress.
Solar Cells
In the field of polymer solar cells, anthracene derivatives are used to optimize the morphology of the photoactive layer . 3-Hydroxybenz[a]anthracene could be explored as an additive to control the aggregation of non-fullerene acceptors, potentially enhancing the power conversion efficiency of solar cells.
Biological Activities
Anthracene derivatives, including 3-Hydroxybenz[a]anthracene, have shown biological activities such as antimicrobial and anti-inflammatory effects . These properties make them candidates for pharmaceutical research, where they could be developed into new therapeutic agents.
Sensing Applications
Conjugated porous organic polymers containing anthracene units have been studied for their sensing effects on nitroaromatic compounds and metal ions . 3-Hydroxybenz[a]anthracene could be incorporated into such frameworks to develop sensitive detectors for environmental monitoring and safety applications.
Mécanisme D'action
Target of Action
3-Hydroxybenz[a]anthracene, also known as 3-OH-baa, is a derivative of the most potent carcinogenic hydrocarbon, 7,12-Dimethylbenz[a]anthracene . The primary targets of this compound are DNA in mammalian cells .
Mode of Action
The compound is activated by microsomal enzymes to a diol epoxide metabolite . This metabolite then binds covalently to DNA in mammalian cells . This binding can lead to mutations and other genetic alterations, which can result in the initiation of carcinogenesis .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes and lead to the development of cancer .
Pharmacokinetics
It is known that the compound is activated by microsomal enzymes, suggesting that it undergoes metabolic processing in the body .
Result of Action
The binding of the activated 3-Hydroxybenz[a]anthracene metabolite to DNA can lead to tumor induction . This is due to the genetic alterations that can occur as a result of this binding, which can disrupt normal cell function and lead to uncontrolled cell growth .
Propriétés
IUPAC Name |
benzo[a]anthracen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRWKFVZIOCJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038318 | |
| Record name | 3-Hydroxybenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxybenz[a]anthracene | |
CAS RN |
4834-35-9 | |
| Record name | 3-Hydroxybenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004834359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-Hydroxybenz[a]anthracene studied in the context of occupational exposure?
A1: 3-Hydroxybenz[a]anthracene serves as a valuable biomarker for assessing occupational exposure to polycyclic aromatic hydrocarbons (PAHs) [, , , ]. These compounds are released during incomplete combustion of organic materials and are found in various industrial settings. Measuring urinary 3-Hydroxybenz[a]anthracene levels helps researchers and occupational health professionals evaluate the extent of PAH exposure in workers. For instance, elevated levels of this metabolite were observed in the urine of workers from a fireproof stone producing plant, indicating occupational exposure to PAHs [, ].
Q2: How is 3-Hydroxybenz[a]anthracene metabolized in the body?
A2: Research suggests that 3-Hydroxybenz[a]anthracene is primarily metabolized through glucuronidation in the liver []. This process involves the enzyme UDP-glucuronosyltransferase, which facilitates the attachment of glucuronic acid to the molecule, making it more water-soluble and readily excretable in urine []. Notably, the induction of this enzyme by substances like 3-methylcholanthrene significantly enhances the glucuronidation rate of 3-Hydroxybenz[a]anthracene [].
Q3: Are there differences in how 3-Hydroxybenz[a]anthracene is metabolized depending on the combination of PAHs an individual is exposed to?
A3: Studies in rats indicate that the metabolism of individual PAHs might be influenced by the presence of other PAHs in a mixture []. Specifically, when rats were exposed to a mixture of four PAHs (PAH4), including benzo[a]pyrene, chrysene, benz[a]anthracene, and benzo[b]fluoranthene, the metabolism of benzo[a]pyrene was accelerated compared to exposure to benzo[a]pyrene alone []. This difference was attributed to the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, by the PAH mixture []. While this study focused on benzo[a]pyrene, it suggests potential interactions among PAH mixtures that could influence the metabolism of other PAHs like benz[a]anthracene and its metabolites.
Q4: What analytical techniques are commonly employed to determine 3-Hydroxybenz[a]anthracene levels in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used technique for quantifying 3-Hydroxybenz[a]anthracene in urine samples []. This method offers high sensitivity and selectivity for measuring low concentrations of this metabolite, making it suitable for biological monitoring of PAH exposure. Another approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [], which provides even greater sensitivity and specificity for analyzing 3-Hydroxybenz[a]anthracene levels in human urine.
Q5: How does smoking influence urinary levels of 3-Hydroxybenz[a]anthracene?
A5: Studies have shown that smoking significantly contributes to increased urinary concentrations of 3-Hydroxybenz[a]anthracene [, ]. This increase is attributed to the presence of PAHs, including benz[a]anthracene, in cigarette smoke. Research comparing smokers to non-smokers consistently demonstrates elevated levels of 3-Hydroxybenz[a]anthracene in smokers, highlighting the impact of active smoking on PAH metabolite excretion [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






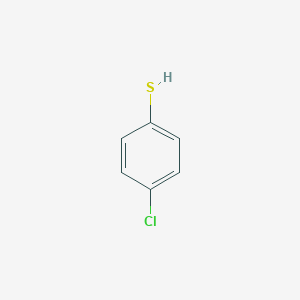
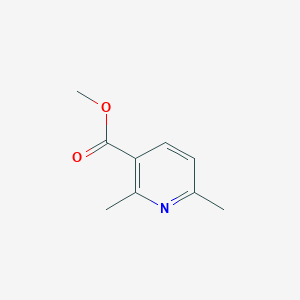
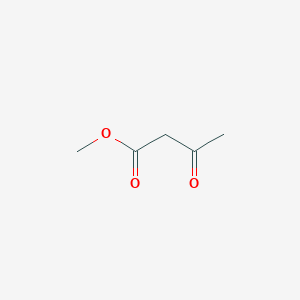
![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)
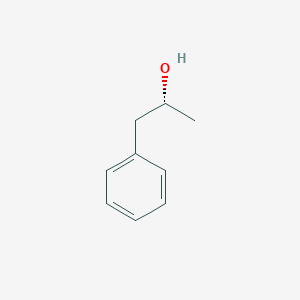
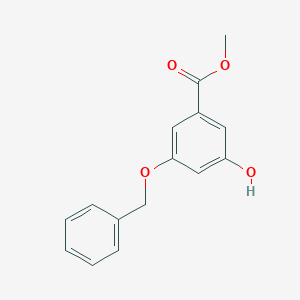
![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)
